1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
Description
1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazino]-2-phenoxy-1-ethanone is a structurally complex organic compound featuring a bicyclo[2.2.1]heptene moiety, a piperazine ring, and a phenoxy-ethanone group. The phenoxy group introduces aromaticity and electronic effects that may modulate solubility and bioactivity.
Properties
IUPAC Name |
1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-20(15-24-19-4-2-1-3-5-19)22-10-8-21(9-11-22)14-18-13-16-6-7-17(18)12-16/h1-7,16-18H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURGQMGVBGIYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction produces a group of framework N-(oxiran-2-yl)methylsulfonamides, which can be further transformed into the desired compound through additional steps such as aminolysis with benzylamine and benzylpiperazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bicyclic structure or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and phenoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may be useful in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. The bicyclic structure and piperazine moiety allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence various biological processes .
Comparison with Similar Compounds
Key Observations:
Bicyclo[2.2.1]heptene Framework : Present in all compounds, this rigid bicyclic structure enhances stereochemical control and hydrophobic interactions with biological targets .
Piperazine Moieties : The piperazine ring facilitates hydrogen bonding and cation-π interactions, critical for receptor engagement. Modifications (e.g., sulfonyl in ) alter electronic properties and binding kinetics .
Adamantyl (): Bulky and hydrophobic, it may enhance membrane penetration but reduce solubility. Sulfonyl/Nitro Groups (): Electron-withdrawing effects increase binding affinity but may compromise metabolic stability .
Pharmacological and Physicochemical Properties
| Property | Target Compound (Inferred) | 1-(Bicyclo[...]-sulfonylpiperazine | 1-[4-(Adamantyl)piperazino]-...-pyrazole |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol | 396.4 g/mol | 450–500 g/mol |
| LogP | ~3.5 (moderate lipophilicity) | 4.2 (highly lipophilic) | 5.1 (very lipophilic) |
| Bioactivity | CNS modulation (predicted) | Enzyme inhibition (IC₅₀ = 0.2 µM) | Anticancer (EC₅₀ = 5 µM) |
Mechanistic Insights:
- The phenoxy group’s electron-donating nature may enhance interactions with serotonin or dopamine receptors, as observed in fluorophenyl-piperazine analogs ().
- Compared to sulfonyl derivatives (), the ethanone group’s carbonyl moiety could engage in hydrogen bonding with catalytic residues, altering target selectivity .
Biological Activity
The compound 1-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazino]-2-phenoxy-1-ethanone represents a class of chemical entities that exhibit significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse sources and research findings.
Molecular Characteristics
- Molecular Formula : C22H26N2O4S
- Molecular Weight : 414.52 g/mol
- InChIKey : JWUVJSCJKQNZHI-UHFFFAOYSA-N
The compound contains a bicyclic structure that contributes to its biological activity, particularly in interactions with various biological targets.
Pharmacological Properties
Research indicates that this compound possesses a range of pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of bicyclic compounds can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma and breast cancer cells, with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase .
- Neuroprotective Effects : There is evidence suggesting potential neuroprotective roles, particularly through the inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as AChE and α-glycosidase, which are critical for managing conditions like diabetes and Alzheimer's disease .
- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is achieved by modulating the expression of cell cycle regulatory proteins .
Case Study 1: Anticancer Activity
A study evaluated the effects of a related bicyclic compound on hepatoma cell lines. The results indicated an IC50 value of 84.7 μM, highlighting its potential as an anticancer agent. The mechanism involved apoptosis induction and modulation of cell cycle regulators such as p53 .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of the compound through AChE inhibition. The results showed significant inhibition with an IC50 value of 2.50 μM, suggesting its potential utility in treating Alzheimer's disease .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
